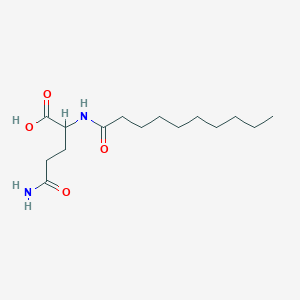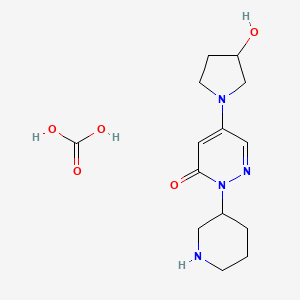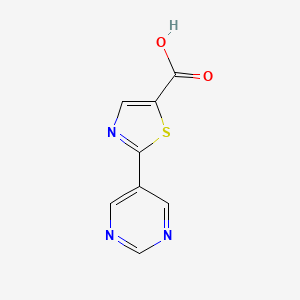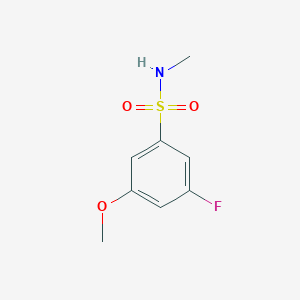
1-(3-Amino-2-hydroxyphenyl)ethan-1-one,sulfuricacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid is a compound with the molecular formula C8H11NO6S and a molecular weight of 249.24 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid involves several steps. One common method includes the reaction of 3-amino-2-hydroxyacetophenone with sulfuric acid under controlled conditions . The reaction typically requires a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amino and hydroxyl groups play a crucial role in binding to target molecules, leading to changes in their activity .
Comparison with Similar Compounds
1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid can be compared with similar compounds such as:
1-(3-Amino-2-hydroxyphenyl)ethan-1-one hydrochloride: This compound has similar chemical properties but differs in its counterion, which can affect its solubility and reactivity.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: This compound has a different substitution pattern, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of 1-(3-Amino-2-hydroxyphenyl)ethan-1-one, sulfuric acid in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C8H11NO6S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
1-(3-amino-2-hydroxyphenyl)ethanone;sulfuric acid |
InChI |
InChI=1S/C8H9NO2.H2O4S/c1-5(10)6-3-2-4-7(9)8(6)11;1-5(2,3)4/h2-4,11H,9H2,1H3;(H2,1,2,3,4) |
InChI Key |
QXUOBRVJGBOANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B15262377.png)


![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B15262388.png)

![2-Chloro-6-[methyl(propan-2-YL)amino]pyridine-4-carbonitrile](/img/structure/B15262407.png)


![3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B15262423.png)





